molecular formula C18H12ClF3N4O2S2 B2848479 3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-86-8

3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2848479
CAS No.: 868973-86-8
M. Wt: 472.89
InChI Key: GZXABQRYDRMQHN-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12ClF3N4O2S2 and its molecular weight is 472.89. The purity is usually 95%.
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Biological Activity

3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A study demonstrated that certain thiadiazole derivatives exhibited notable antibacterial activity against various strains, including Xanthomonas oryzae and Fusarium graminearum. Compounds with similar structural features to this compound showed inhibition rates exceeding 50% at concentrations around 100 μg/mL .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. The following findings highlight the efficacy of compounds with similar structures:

  • Cell Viability Reduction : In various cancer models, including breast cancer and leukemia cell lines, thiadiazole derivatives have demonstrated significant cytotoxicity. For example, compounds tested against the MDA-MB-231 breast cancer cell line showed IC50 values as low as 3.3 μM, indicating strong potential as anticancer agents .

The mechanism by which thiadiazole derivatives exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many compounds inhibit key enzymes involved in cellular processes, leading to reduced cell viability in cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies illustrate the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives significantly outperformed standard antibiotics .
  • Anticancer Efficacy : Another study focused on the anticancer properties of a series of thiadiazole compounds. It was found that specific substitutions on the thiadiazole ring enhanced cytotoxicity against multiple cancer cell lines .

Summary Table of Biological Activities

Activity TypeCompound ExampleTarget Organism/Cell LineIC50/Effectiveness
AntimicrobialN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas oryzaeInhibition rate: 56% at 100 μg/mL
AnticancerN-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-231 (breast cancer)IC50: 3.3 μM
Anticancer5-phenyl-N-{[4-(trifluoromethyl)-phenyl]methyl}-1,3,4-thiadiazole-2-aminesMycobacterium smegmatisMIC: 26.46 μg/mL

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives, including those similar to 3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been investigated for their anticancer properties. Research indicates that thiadiazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that specific thiadiazole derivatives exhibit significant cytotoxic effects against breast and colon cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known for their bactericidal and fungicidal properties. In particular, compounds with a thiadiazole core have been effective against Gram-positive and Gram-negative bacteria as well as fungi. This makes them promising candidates for developing new antimicrobial agents to combat resistant strains of bacteria .

Pesticidal Properties

Research has shown that thiadiazole compounds possess insecticidal and fungicidal activities. The specific structure of this compound may enhance its efficacy against agricultural pests. The compound's ability to disrupt the biological processes of pests suggests its potential use in agricultural formulations aimed at pest control .

Herbicidal Activity

Thiadiazoles have also been explored for their herbicidal properties. The unique chemical structure allows for selective action against certain weed species while minimizing damage to crops. This selectivity is crucial for sustainable agriculture practices .

Synthesis of Novel Materials

The unique properties of thiadiazole-containing compounds make them suitable for synthesizing novel materials with specific functionalities. For instance, they can be integrated into polymers to enhance thermal stability or chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Study Focus Findings
Anticancer ActivityThiadiazole derivatives showed significant cytotoxicity in breast cancer cell lines.
Antimicrobial EfficacyCompounds exhibited broad-spectrum activity against various bacterial strains.
Pesticidal PropertiesDemonstrated effective insecticidal action against common agricultural pests.

Properties

IUPAC Name

3-chloro-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2S2/c19-12-5-1-3-10(7-12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-6-2-4-11(8-13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXABQRYDRMQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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